

An In-depth Technical Guide to 3-Fluorobenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorobenzamide

Cat. No.: B1676559

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **3-Fluorobenzamide**. It provides in-depth information on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction

3-Fluorobenzamide is a halogenated aromatic amide that has garnered significant attention as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.^[1] The strategic incorporation of a fluorine atom at the meta-position of the benzamide scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.^{[2][3][4]} This makes **3-Fluorobenzamide** a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.^[1] Recent studies have highlighted the role of benzamide derivatives as potential anti-tumor agents, further underscoring the compound's relevance in drug discovery. This guide aims to provide a detailed overview of **3-Fluorobenzamide**, from its fundamental properties to its practical application in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use. **3-Fluorobenzamide** is a white to off-white crystalline solid at room temperature.

[\[1\]](#)

Table 1.1: Core Identifiers and Properties of **3-Fluorobenzamide**

Property	Value	Source(s)
CAS Number	455-37-8	[1] [5] [6] [7]
Molecular Formula	C ₇ H ₆ FNO	[1] [5] [6]
Molecular Weight	139.13 g/mol	[1] [5] [6] [7]
IUPAC Name	3-fluorobenzamide	N/A
Synonyms	m-Fluorobenzamide	[5]
Appearance	White to almost white powder/crystal	[1]
Melting Point	129-132 °C	[7] [8] [9]
Boiling Point	238.4 ± 23.0 °C (Predicted)	[8]
Solubility	Soluble in ethanol, methanol, and dimethylformamide	[8]
logP	0.91 - 0.92	[5] [10]
SMILES	NC(=O)c1ccccc(F)c1	[7]
InChI Key	YPIGHNIIXYSPKF-UHFFFAOYSA-N	[7] [9]

Section 2: Synthesis and Purification

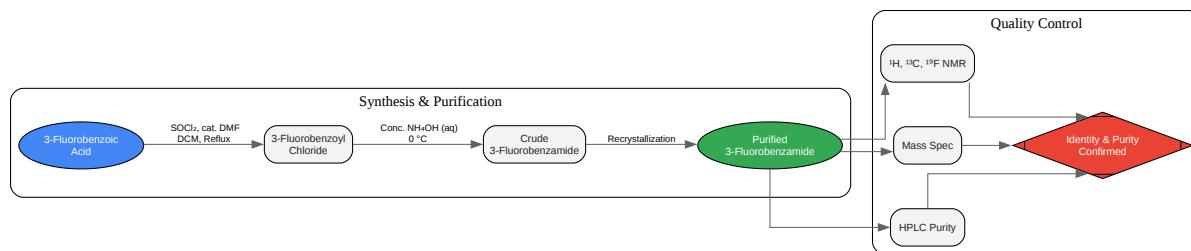
The most common and reliable laboratory synthesis of **3-Fluorobenzamide** starts from 3-fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.

Experimental Protocol: Two-Step Synthesis from 3-Fluorobenzoic Acid

This protocol describes a robust method for preparing **3-Fluorobenzamide** with high purity.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

- Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using thionyl chloride (SOCl_2). A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for its effectiveness and the convenient removal of byproducts (HCl and SO_2 gas).
- Materials:
 - 3-Fluorobenzoic acid (1.0 eq)
 - Thionyl chloride (SOCl_2) (1.5 - 2.0 eq)[12]
 - N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)[12]
 - Anhydrous dichloromethane (DCM) or Toluene[11]
- Procedure:
 - To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.
 - Suspend the acid in anhydrous DCM.
 - Add a catalytic amount of DMF.
 - Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
 - Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3 hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and SO_2 gases produced.


- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[11][13]

Step 2: Amidation of 3-Fluorobenzoyl Chloride

- Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this transformation.
- Materials:
 - Crude 3-fluorobenzoyl chloride (from Step 1)
 - Concentrated aqueous ammonia solution (25-30%)
 - Ice bath
- Procedure:
 - Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.
 - Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
 - A white precipitate of **3-Fluorobenzamide** will form immediately.[14]
 - Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
 - Isolate the product by vacuum filtration, washing the solid with cold deionized water to remove any ammonium salts.
 - Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Workflow and Quality Control

A logical workflow ensures the synthesis is efficient and the final product meets the required purity standards.

[Click to download full resolution via product page](#)

Caption: Synthesis and Quality Control Workflow for **3-Fluorobenzamide**.

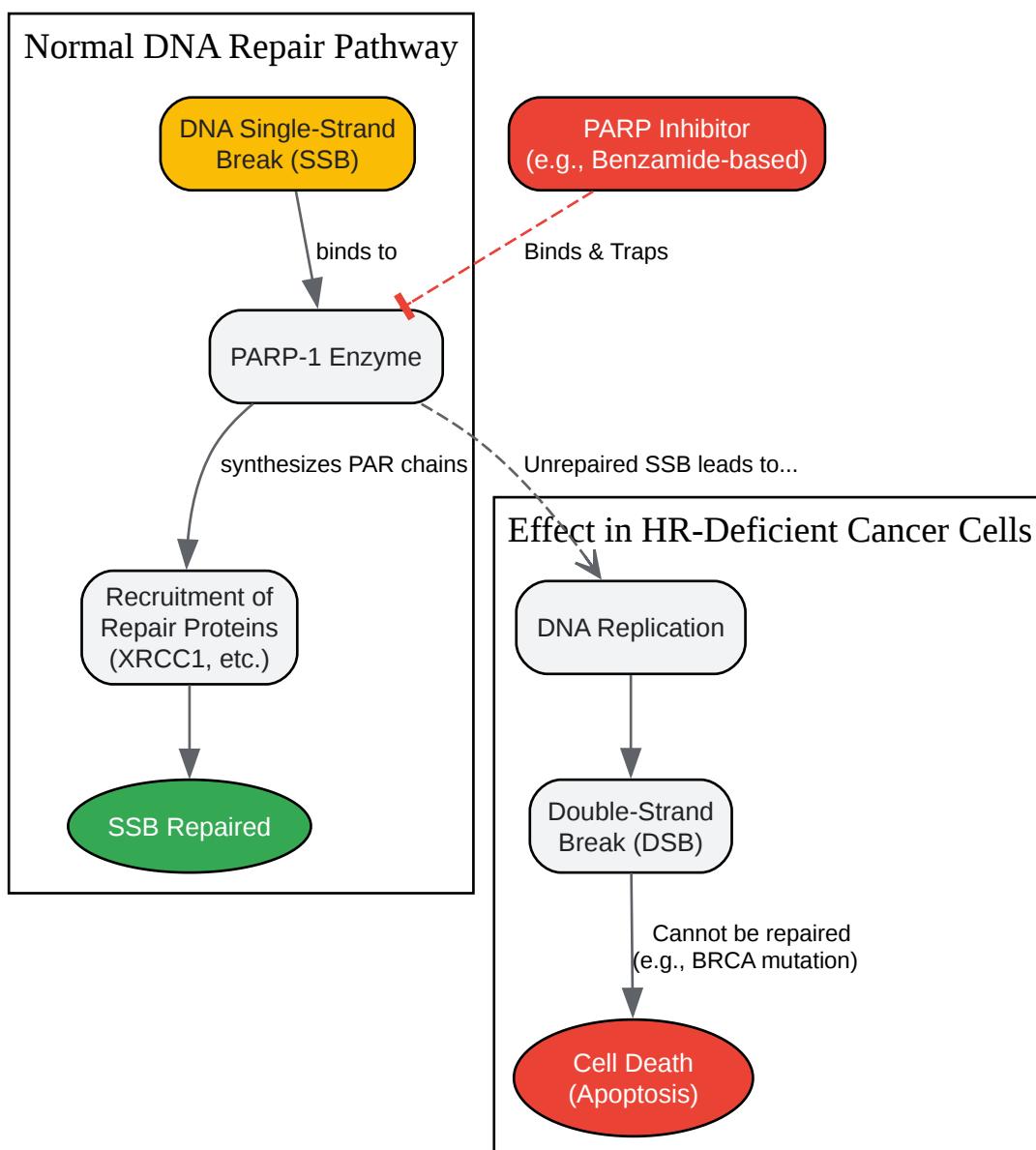
Section 3: Applications in Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD^+ substrate, making it a key structural motif for enzyme inhibitors.[15] The addition of a fluorine atom can significantly enhance the therapeutic potential of these molecules.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate several key properties:[3]

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of


metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

- **Binding Affinity:** As the most electronegative element, fluorine can alter the electronic distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions with the target protein, enhancing binding affinity and potency.[2]
- **Physicochemical Properties:** Fluorine substitution can lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[3][4]

Application as a Precursor for PARP Inhibitors

A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used extensively in research to study DNA repair mechanisms.[18][19][20] **3-Fluorobenzamide** serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide core provides the necessary interaction with the enzyme's active site.[15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 3-氟苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 3-氟苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-fluorobenzamide [stenutz.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676559#3-fluorobenzamide-cas-number-and-properties\]](https://www.benchchem.com/product/b1676559#3-fluorobenzamide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com